1H NMR and 13C NMR spectral data for 3-Bromo-1-cyclohexyl-1H-pyrazole
1H NMR and 13C NMR spectral data for 3-Bromo-1-cyclohexyl-1H-pyrazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-1-cyclohexyl-1H-pyrazole
Introduction
For researchers and professionals engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational requirement. 3-Bromo-1-cyclohexyl-1H-pyrazole stands as a valuable heterocyclic building block, with the pyrazole core being a privileged structure in a wide array of pharmacologically active agents, including anti-inflammatory, anti-cancer, and antiviral compounds.[1][2] The bromine atom at the 3-position provides a versatile handle for synthetic diversification through cross-coupling reactions, while the N-cyclohexyl group modulates lipophilicity and spatial arrangement, influencing biological activity.[2][3]
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for establishing the molecular structure of such compounds in solution.[4][5] This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for 3-Bromo-1-cyclohexyl-1H-pyrazole. It is designed to serve as a practical reference for scientists, explaining the causality behind spectral features and offering a robust protocol for data acquisition and interpretation.
Molecular Structure and Spectroscopic Assignment
A clear understanding of the molecule's topology is essential for assigning NMR signals. The numbering convention for the pyrazole and cyclohexyl rings, as depicted below, will be used throughout this guide.
Caption: Molecular structure of 3-Bromo-1-cyclohexyl-1H-pyrazole.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values, which correspond to the number of protons generating the signal.[4][6]
Pyrazole Ring Protons
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H5 Proton: This proton is adjacent to two nitrogen atoms (N1 and the lone pair of N2), which deshield it, causing its signal to appear downfield. It will appear as a doublet due to coupling with the H4 proton. The typical coupling constant across the double bond (³J_HH) in pyrazoles is small, generally in the range of 1.9-2.5 Hz.[7]
-
H4 Proton: This proton is adjacent to the carbon bearing the bromine atom and the C5 carbon. It will also appear as a doublet due to coupling with the H5 proton, with the same coupling constant. Its chemical shift is influenced by the adjacent C-Br bond and is typically found slightly upfield from the H5 proton.
Cyclohexyl Group Protons
The cyclohexyl ring exists in a rapid chair-chair interconversion at room temperature, often resulting in averaged signals.
-
H1' Proton (Methine): This proton is directly attached to the carbon bonded to the pyrazole nitrogen (N1). The electronegative nitrogen atom deshields this proton significantly, causing it to resonate further downfield than the other aliphatic protons. It will appear as a complex multiplet due to coupling with the four adjacent protons on C2' and C6'.
-
H2', H3', H4', H5', H6' Protons (Methylene): These ten protons will appear as a series of broad, overlapping multiplets in the upfield, aliphatic region of the spectrum. Their chemical shifts are similar, making individual assignment challenging without 2D NMR techniques. The signals are typically divided into two groups: the axial and equatorial protons, though these are often not resolved into distinct signals due to conformational averaging.
Summary of Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts and multiplicities for 3-Bromo-1-cyclohexyl-1H-pyrazole in a standard deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 (Pyrazole) | 7.5 - 7.7 | Doublet (d) | ~2.0 - 2.5 | 1H |
| H4 (Pyrazole) | 6.2 - 6.4 | Doublet (d) | ~2.0 - 2.5 | 1H |
| H1' (Cyclohexyl-CH) | 4.0 - 4.3 | Multiplet (m) | - | 1H |
| H2'/H6' (Cyclohexyl-CH₂) | 1.8 - 2.1 | Multiplet (m) | - | 4H |
| H3'/H4'/H5' (Cyclohexyl-CH₂) | 1.2 - 1.8 | Multiplet (m) | - | 6H |
¹³C NMR Spectral Analysis
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, providing a direct count of non-equivalent carbons.[4] The chemical shift of each carbon is highly dependent on its electronic environment.
Pyrazole Ring Carbons
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C3 (C-Br): This carbon is directly bonded to the highly electronegative bromine atom. However, the "heavy atom effect" of bromine causes a significant upfield shift, making this signal appear at a lower ppm value than might be expected based solely on electronegativity. This is a characteristic feature for carbons bearing bromine or iodine.
-
C5: This carbon is adjacent to two nitrogen atoms, resulting in significant deshielding and a downfield chemical shift.
-
C4: This carbon is situated between the C3-Br and C5 carbons and its chemical shift will fall in the typical range for pyrazole ring carbons.[8][9]
Cyclohexyl Group Carbons
-
C1' (N-CH): This is the most deshielded of the aliphatic carbons due to its direct attachment to the electronegative nitrogen atom of the pyrazole ring.
-
C2'/C6': These carbons are in the beta position relative to the nitrogen and will appear downfield from the other methylene carbons.
-
C3'/C5': These carbons are in the gamma position relative to the nitrogen.
-
C4': This carbon is the furthest from the nitrogen substituent and will therefore be the most shielded, appearing at the most upfield position among the cyclohexyl carbons.[10]
Summary of Predicted ¹³C NMR Data
The following table summarizes the expected chemical shifts for 3-Bromo-1-cyclohexyl-1H-pyrazole.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 (Pyrazole) | 138 - 142 |
| C4 (Pyrazole) | 108 - 112 |
| C3 (Pyrazole, C-Br) | 120 - 125 |
| C1' (Cyclohexyl-CH) | 58 - 62 |
| C2'/C6' (Cyclohexyl-CH₂) | 32 - 35 |
| C3'/C5' (Cyclohexyl-CH₂) | 25 - 27 |
| C4' (Cyclohexyl-CH₂) | 24 - 26 |
Experimental Protocols
Accurate and reproducible data acquisition is paramount. The following section details a standard protocol for obtaining high-quality NMR spectra.
Sample Preparation and Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power and minimal signal overlap. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.[10]
-
Sample Concentration: For a standard 400-500 MHz spectrometer, dissolve 5-10 mg of 3-Bromo-1-cyclohexyl-1H-pyrazole in approximately 0.6 mL of the chosen deuterated solvent for ¹H NMR.[5] For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[5]
-
Data Acquisition:
-
Acquire a standard 1D proton (¹H) spectrum.
-
Acquire a broadband proton-decoupled 1D carbon (¹³C) spectrum.
-
For unambiguous assignment, acquire 2D correlation spectra.
-
Advanced Structural Verification with 2D NMR
While 1D spectra provide initial assignments, 2D NMR experiments are the gold standard for confirming connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would show a cross-peak between the H4 and H5 signals of the pyrazole ring. Within the cyclohexyl system, it would reveal correlations between H1' and the H2'/H6' protons, and between adjacent methylene protons, helping to trace the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~4.1 ppm (H1') would show a cross-peak to the carbon signal at ~60 ppm (C1').
Logical Flow for 2D NMR-Based Assignment
Caption: Using 2D NMR experiments for unambiguous structural assignment.
Conclusion
The ¹H and ¹³C NMR spectra of 3-Bromo-1-cyclohexyl-1H-pyrazole provide a distinctive set of signals that are fully consistent with its proposed structure. The pyrazole ring protons and carbons exhibit characteristic shifts influenced by the nitrogen atoms and the bromine substituent. The N-cyclohexyl group displays a downfield methine signal and a series of upfield, overlapping methylene signals. The application of standard 1D and 2D NMR experiments, guided by the principles outlined in this guide, enables the complete and confident structural elucidation of this important synthetic intermediate, ensuring the scientific integrity required for advanced research and development applications.
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